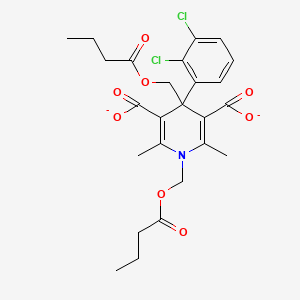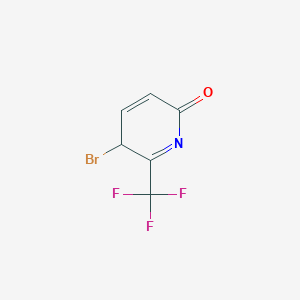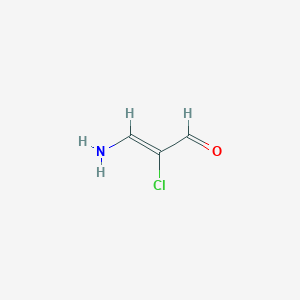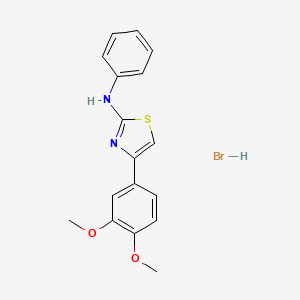![molecular formula C12H13BrO4 B12341671 Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is an organic compound with a complex structure that includes a bromine atom, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tetrahydrofuran ring through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .
Scientific Research Applications
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the tetrahydrofuran ring.
Methyl 3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of the tetrahydrofuran ring.
Uniqueness
Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H13BrO4 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-[(3S)-oxolan-3-yl]oxybenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m0/s1 |
InChI Key |
HHOZFMKGGBUPLC-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O[C@H]2CCOC2 |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)








![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)

